molecular formula C10H13ClN2O5 B12287631 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid

1-Methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid

Cat. No.: B12287631
M. Wt: 276.67 g/mol
InChI Key: BCPGJSNBNYRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-pyridin-3-ylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyridine ring attached to the pyrrolidinone structure. The addition of perchloric acid forms a salt, enhancing its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the presence of the pyridine ring, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid

InChI

InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5)

InChI Key

BCPGJSNBNYRZDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

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